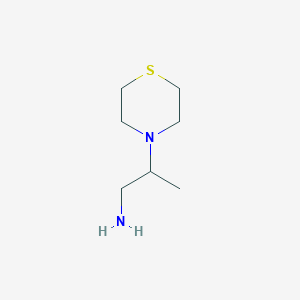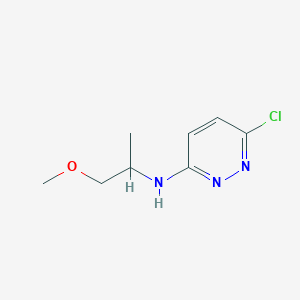
4-Chloro-2-methyl-1H-indole
Descripción general
Descripción
4-Chloro-2-methyl-1H-indole is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indoles are synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of this compound is similar to that of other indole derivatives. It contains a benzopyrrole, which consists of a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are involved in various chemical reactions. For example, 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of other indole derivatives. They are crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole derivatives, including 4-Chloro-2-methyl-1H-indole, are a cornerstone in organic synthesis due to their structural complexity and biological relevance. Taber and Tirunahari (2011) emphasize the rich history and variety of strategies for synthesizing indoles. The indole scaffold is pivotal in numerous bioactive compounds, motivating the development of diverse synthetic routes. The review meticulously categorizes indole synthesis methods, highlighting their relevance in advancing synthetic chemistry and facilitating the exploration of indole's vast potential in various domains, including pharmaceuticals (Taber & Tirunahari, 2011).
C2-Functionalization of Indole
Deka et al. (2020) discuss the C2-functionalization of indole via umpolung, a method essential for the synthesis of indole derivatives, including this compound. This process, which involves reversing the typical electronic nature of indole, enables the construction of complex and biologically active indole structures that are otherwise challenging to synthesize. The review offers a comprehensive overview of this novel approach, underscoring its significance in the realm of synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).
Biological and Medicinal Applications
The indole core, found in this compound, is central to numerous bioactive compounds. Ali et al. (2013) provide a comprehensive review of the biological significance of indole and indazoles, detailing their wide-ranging medicinal applications. The indole scaffold is integral to many pharmaceuticals, with derivatives exhibiting diverse biological activities, such as antibacterial, anticancer, and antiviral properties (Ali, Dar, Pradhan, & Farooqui, 2013). Similarly, Kumar and Ritika (2020) explore the biological potential of indole derivatives, emphasizing their role in various therapeutic domains and encouraging further research into this versatile chemical scaffold (Kumar & Ritika, 2020).
Indole in Antimicrobial Research
The antimicrobial properties of indole derivatives are of significant interest. Kumar et al. (2023) delve into the synthesis and pharmacological potential of indole and its derivatives, particularly highlighting their antibacterial and antifungal properties. The review serves as a valuable resource for researchers exploring the medicinal potential of indole compounds, offering insights into the synthesis and biological properties of these compounds (Kumar, Kumari, Singh, Mishra, & Mishra, 2023).
Mecanismo De Acción
Target of Action
4-Chloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Direcciones Futuras
The future directions of research on 4-Chloro-2-methyl-1H-indole and similar compounds are likely to focus on their synthesis and biological applications. Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
4-chloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKJCJIJXBWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618342 | |
| Record name | 4-Chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6127-16-8 | |
| Record name | 4-Chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

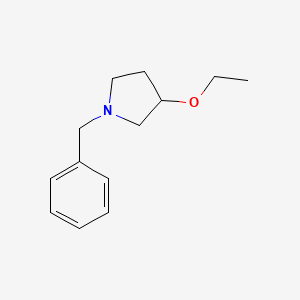
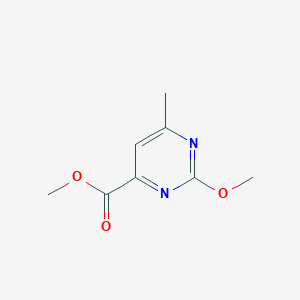
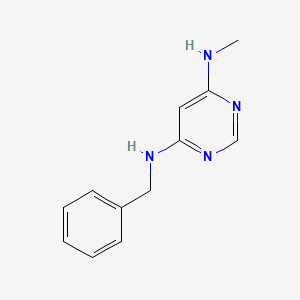
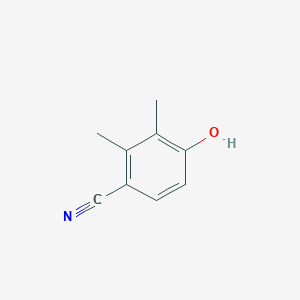
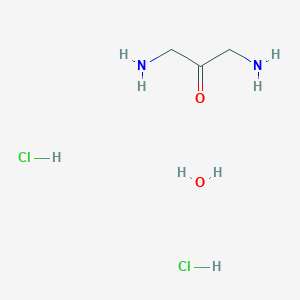
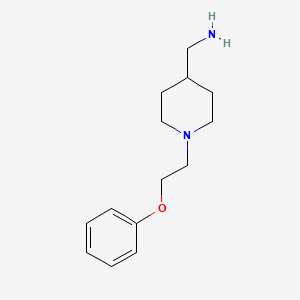
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)
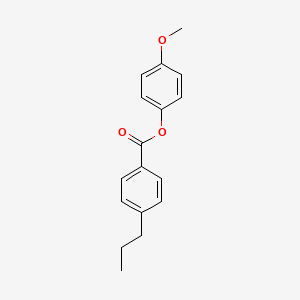
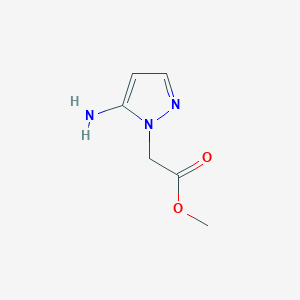
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
